(2R)-2-azaniumyl-5-methylhexanoate
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Overview
Description
(2R)-2-azaniumyl-5-methylhexanoate is a chiral amino acid derivative It is an important compound in the field of organic chemistry due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azaniumyl-5-methylhexanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 2-oxo-5-methylhexanoate, using a chiral rhodium or ruthenium catalyst under hydrogen gas at high pressure and moderate temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-azaniumyl-5-methylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-azaniumyl-5-methylhexanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-azaniumyl-5-methylhexanoate: The enantiomer of (2R)-2-azaniumyl-5-methylhexanoate, with similar chemical properties but different biological activities.
2-azaniumyl-5-methylhexanoic acid: The non-chiral form of the compound, lacking the specific stereochemistry of the (2R) form.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its interactions with biological molecules and its overall reactivity. This makes it a valuable compound for studying stereochemical effects in various chemical and biological systems.
Properties
IUPAC Name |
(2R)-2-azaniumyl-5-methylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)3-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMEWVNYMUECA-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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